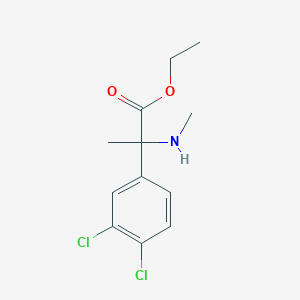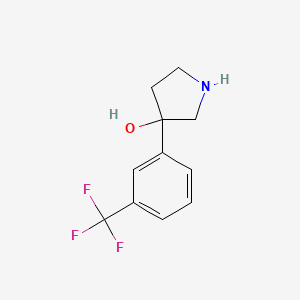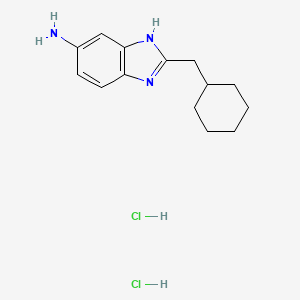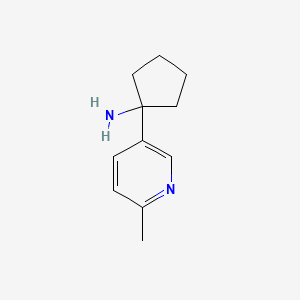
4-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-(ethylamino)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-(ethylamino)butanamide is a synthetic organic compound with potential applications in various scientific fields. Its structure features a pyrazole ring substituted with a chloro and methyl group, connected to a butanamide chain with an ethylamino group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-(ethylamino)butanamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 4-chloro-3-methyl-1H-pyrazole with appropriate reagents under controlled conditions.
Attachment of the butanamide chain: The pyrazole derivative is then reacted with a butanamide precursor, often using coupling agents to facilitate the reaction.
Introduction of the ethylamino group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-(ethylamino)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The chloro group in the pyrazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical studies.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 4-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-(ethylamino)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Chloro-5-methyl-1h-pyrazol-1-yl)acetic acid: This compound shares the pyrazole ring structure but differs in the side chain.
4-(4-Chloro-5-methyl-1h-pyrazol-1-yl)butanoic acid: Similar structure with a different functional group on the butane chain.
Uniqueness
4-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-(ethylamino)butanamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness can make it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C10H17ClN4O |
|---|---|
Peso molecular |
244.72 g/mol |
Nombre IUPAC |
4-(4-chloro-5-methylpyrazol-1-yl)-2-(ethylamino)butanamide |
InChI |
InChI=1S/C10H17ClN4O/c1-3-13-9(10(12)16)4-5-15-7(2)8(11)6-14-15/h6,9,13H,3-5H2,1-2H3,(H2,12,16) |
Clave InChI |
ZMZLYVTUKHCNKQ-UHFFFAOYSA-N |
SMILES canónico |
CCNC(CCN1C(=C(C=N1)Cl)C)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bicyclo[2.1.0]pentane-1-carbaldehyde](/img/structure/B13580622.png)



![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetic acid](/img/structure/B13580652.png)
![7-amino-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]heptanamide](/img/structure/B13580660.png)

![N-[2-amino-1-(naphthalen-2-yl)ethyl]-3-(oxan-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide hydrochloride](/img/structure/B13580669.png)
![2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}-2-oxoacetic acid](/img/structure/B13580674.png)


![3-{[1-(3-hydroxypropyl)-1H-1,2,3-triazol-4-yl]methoxy}propanoicacid](/img/structure/B13580687.png)
![1,1-Dimethylethyl N-[4-(2-bromo-1-hydroxyethyl)phenyl]carbamate](/img/structure/B13580692.png)
